N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound characterized by its unique structural features, including a pyrazin-2-yloxy group attached to a cyclohexyl ring and a trifluoromethyl group on a nicotinamide backbone
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: Incorporated into polymers and materials for enhanced properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, useful in studying enzyme mechanisms.
Biological Probes: Used in labeling and tracking biological molecules.
Medicine
Drug Development: Potential candidate for developing new pharmaceuticals due to its bioactive properties.
Therapeutic Agents: Investigated for its potential in treating various diseases.
Industry
Chemical Synthesis: Employed in the synthesis of complex organic molecules.
Agriculture: Potential use in developing agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps:
Formation of the Pyrazin-2-yloxy Intermediate: This step involves the reaction of pyrazine with an appropriate alkylating agent to introduce the pyrazin-2-yloxy group.
Cyclohexyl Derivative Formation: The pyrazin-2-yloxy intermediate is then reacted with a cyclohexyl halide under basic conditions to form the cyclohexyl derivative.
Nicotinamide Coupling: The cyclohexyl derivative is coupled with 6-(trifluoromethyl)nicotinic acid or its derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazin-2-yloxy group, leading to the formation of oxides or other oxygenated derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Pyrazin-2-yloxy oxides.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism by which N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Derivatives: Compounds like 6-(trifluoromethyl)nicotinamide.
Pyrazine Derivatives: Compounds containing the pyrazin-2-yloxy group.
Uniqueness
Structural Features: The combination of pyrazin-2-yloxy and trifluoromethyl groups on a cyclohexyl-nicotinamide backbone is unique.
Bioactivity: Exhibits distinct bioactive properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2/c18-17(19,20)14-6-1-11(9-23-14)16(25)24-12-2-4-13(5-3-12)26-15-10-21-7-8-22-15/h1,6-10,12-13H,2-5H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZWPFKPIDHRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CN=C(C=C2)C(F)(F)F)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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